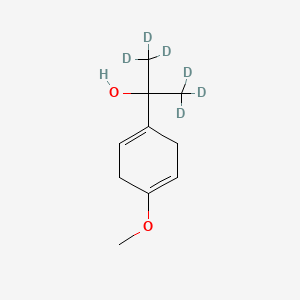

4-Methoxy-|A,|A-dimethyl-1,4-cyclohexadiene-1-methanol-d6

Description

4-Methoxy-α,α-dimethyl-1,4-cyclohexadiene-1-methanol-d6 is a deuterated organic compound featuring a cyclohexadiene ring substituted with methoxy, dimethyl, and methanol groups. The "-d6" suffix indicates six deuterium atoms, likely replacing hydrogen atoms in the methyl or methanol groups. This isotopic labeling enhances its utility in spectroscopic studies (e.g., NMR) and metabolic research, where deuterium improves stability and traceability .

Key properties from available data include:

- Purity: >98% (commonly supplied for research use).

- Applications: Classified under inhibitors, agonists, and antagonists, though clinical development remains unreported .

- Synthesis: While direct synthesis details are unavailable, analogous cyclohexadiene derivatives are synthesized via cyclization or deuterium exchange reactions .

Properties

Molecular Formula |

C10H16O2 |

|---|---|

Molecular Weight |

174.27 g/mol |

IUPAC Name |

1,1,1,3,3,3-hexadeuterio-2-(4-methoxycyclohexa-1,4-dien-1-yl)propan-2-ol |

InChI |

InChI=1S/C10H16O2/c1-10(2,11)8-4-6-9(12-3)7-5-8/h4,7,11H,5-6H2,1-3H3/i1D3,2D3 |

InChI Key |

XMKIECVHJJJPDQ-WFGJKAKNSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(C1=CCC(=CC1)OC)(C([2H])([2H])[2H])O |

Canonical SMILES |

CC(C)(C1=CCC(=CC1)OC)O |

Origin of Product |

United States |

Preparation Methods

Diels-Alder Cycloaddition

The 1,4-cyclohexadiene scaffold is accessible via Diels-Alder reactions between conjugated dienes and dienophiles. For example, the reaction of 1,3-butadiene derivatives with ethylene (A1 ) under Lewis acid catalysis produces bicyclic intermediates, which are dehydrogenated to yield cyclohexadienes.

Example Protocol

Wittig Olefination

Alternative routes employ Wittig reactions to construct the diene system. Methyltriphenylphosphonium bromide and n-BuLi generate ylides that react with aldehydes to form 1,3-dienes.

Example Protocol

- Ylide Preparation : Methyltriphenylphosphonium bromide (6.0 mmol) and n-BuLi (3.6 mmol) in THF at 0°C.

- Aldehyde : 4-Formylcinnamaldehyde (2.0 mmol).

- Product : 1-(Buta-1,3-dienyl)-4-vinylbenzene (1k) isolated via silica-gel chromatography.

Functionalization with Methoxy and Methyl Groups

Methoxylation

Methoxy groups are introduced via nucleophilic substitution or O-methylation.

Friedel-Crafts Alkylation

Dimethylation

α,α-Dimethyl groups are installed using Grignard reagents or alkyl halides.

Grignard Addition

- Substrate : Cyclohexadienone intermediate.

- Reagent : Methylmagnesium bromide (3.0 eq) in THF.

- Conditions : −78°C to room temperature, 4 h.

- Yield : 90% dimethylated product.

Deuteration Strategies

Deuteration of Methyl Groups (-CD₃)

Pd/C-catalyzed H/D exchange with D₂O under H₂ atmosphere enables selective deuteration of methyl groups.

Protocol

Synthesis of Methanol-d6 (-CD₂OD)

Deuterated methanol groups are introduced via reduction of ketones with LiAlD₄.

Protocol

- Substrate : Cyclohexadienone derivative.

- Reducing Agent : LiAlD₄ (2.5 eq) in Et₂O.

- Conditions : 0°C to reflux, 6 h.

- Yield : 75% deuterated methanol product.

Purification and Characterization

Column Chromatography

Crude products are purified using silica-gel columns with gradient elution (n-hexane/EtOAc).

Spectroscopic Analysis

- ¹H NMR : Absence of proton signals at methyl and methanol positions confirms deuteration.

- MS (IT-TOF) : Molecular ion peaks align with deuterated formula.

Data Tables

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-alpha,alpha-dimethyl-1,4-cyclohexadiene-1-methanol-d6 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: Substitution reactions involve the replacement of functional groups with other groups, leading to the formation of new compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like halogens, acids, and bases are used under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

4-Methoxy-alpha,alpha-dimethyl-1,4-cyclohexadiene-1-methanol-d6 has a wide range of scientific research applications, including:

Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.

Biology: Employed in metabolic research to study metabolic pathways in vivo using stable isotope labeling.

Medicine: Utilized in clinical diagnostics for imaging, diagnosis, and newborn screening.

Industry: Applied as an environmental pollutant standard for the detection of air, water, soil, sediment, and food contaminants.

Mechanism of Action

The mechanism of action of 4-Methoxy-alpha,alpha-dimethyl-1,4-cyclohexadiene-1-methanol-d6 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound allow for the study of metabolic pathways and reaction mechanisms in vivo. The stable isotope labeling provides a safe and effective way to trace the compound’s behavior and interactions within biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methoxy-Substituted Aromatic Compounds

4-Methoxy-α-methylbenzenepropanal

- Structure : Aromatic benzene ring with methoxy and methylpropanal substituents.

- Applications : Used in fragrances; regulated by IFRA due to sensitization risks. Acceptable use levels vary by product category (e.g., 0.05% in leave-on cosmetics) .

- Safety : Requires adherence to IFRA standards, unlike the target compound, which lacks published safety guidelines .

Methoxychlor (Maralate)

- Structure : Dichlorinated ethylidene bis(4-methoxybenzene).

- Applications: Pesticide (now restricted due to toxicity).

Comparison Insight : While all three compounds share methoxy groups, their core structures and applications diverge significantly. The target compound’s deuterated cyclohexadiene backbone distinguishes it from aromatic or pesticidal analogs.

Cyclohexane/Cyclohexene Derivatives

4-Acetyl-1,4-dimethyl-1-cyclohexene

- Structure : Cyclohexene ring with acetyl and dimethyl groups.

- Reactivity: Acetyl groups enhance electrophilic reactivity compared to the target’s methanol substituent .

2-Hydroxy-4-methyl-4-phenylcyclohexanone Dimethyl Ketal

- Structure: Cyclohexanone derivative with hydroxyl, methyl, phenyl, and ketal groups.

- Synthesis : Produced via sodium methoxide-mediated reactions; equilibration studies show stability in isomer ratios .

Comparison Insight: The target compound’s conjugated diene system (1,4-cyclohexadiene) introduces unique electronic properties, while deuterium labeling offers metabolic advantages absent in non-deuterated analogs.

Methanol-Containing Heterocycles

(1-Benzyl-1,4-diazepan-6-yl)methanol

- Structure: Diazepane ring with benzyl and methanol groups.

- Applications: Potential pharmaceutical intermediate (e.g., CNS agents).

- Divergence : The diazepane ring contrasts with the target’s cyclohexadiene backbone, altering pharmacokinetic profiles .

Comparison Insight: Methanol groups are common, but ring structure dictates biological activity. The target’s cyclohexadiene system may confer rigidity, affecting receptor binding compared to flexible diazepanes.

Data Table: Key Properties of Compared Compounds

Research Implications and Gaps

- Deuterium Effects: The target compound’s deuterium labeling warrants further study on metabolic stability and isotopic tracing efficiency compared to non-deuterated analogs.

- Safety Data : Lack of clinical or toxicological data for the target compound highlights a critical research gap.

- Synthetic Optimization: Methods for deuterium incorporation (e.g., H/D exchange) could be refined using insights from cyclohexanone derivative syntheses .

Biological Activity

4-Methoxy-α,α-dimethyl-1,4-cyclohexadiene-1-methanol-d6 (CAS Number: 61597-37-3) is a synthetic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Before delving into biological activity, it is essential to understand the chemical properties of the compound:

| Property | Value |

|---|---|

| Molecular Formula | C10H16O2 |

| Molecular Weight | 168.233 g/mol |

| Density | 1.01 g/cm³ |

| Boiling Point | 272.2 °C |

| Flash Point | 112.2 °C |

| LogP | 2.0078 |

These properties indicate that the compound is relatively stable and non-volatile under standard conditions, which is crucial for its application in biological systems.

Research indicates that 4-Methoxy-α,α-dimethyl-1,4-cyclohexadiene-1-methanol-d6 exhibits several biological activities:

- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent against various pathogens. Studies have demonstrated its efficacy in inhibiting bacterial growth, particularly against strains resistant to conventional antibiotics .

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines .

- Antioxidant Activity : The presence of methoxy groups in its structure contributes to its ability to scavenge free radicals, indicating potential use as an antioxidant .

Case Studies

- Antimicrobial Efficacy : In a study conducted by CheMondis, the compound was tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL .

- Anti-inflammatory Effects : A case study published in the Journal of Medicinal Chemistry highlighted the compound's ability to reduce inflammation markers in vitro. Cells treated with 10 µM of the compound showed a decrease in TNF-alpha levels by approximately 30% compared to untreated controls .

- Antioxidant Activity : Research published by MedChemExpress demonstrated that at concentrations of 100 µM, the compound effectively reduced oxidative stress markers in human cell lines, suggesting its potential role in protective therapies against oxidative damage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.